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Compound of Interest

Compound Name: 2-Methylbenzo[d]oxazol-6-ol

Cat. No.: B1298106

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole and its derivatives represent a significant class of heterocyclic compounds in
medicinal chemistry, demonstrating a wide array of biological activities. Their versatile scaffold
has been extensively explored for developing novel inhibitors against various therapeutic
targets. This guide provides a comparative overview of molecular docking studies on
benzoxazole-based inhibitors, offering insights into their binding mechanisms and potential as
therapeutic agents against cancer, microbial infections, and neurodegenerative diseases. The
data presented here is a synthesis of findings from multiple in silico studies.

Comparative Docking Performance of Benzoxazole
Derivatives

The following tables summarize the quantitative data from various molecular docking studies,
comparing the performance of different benzoxazole derivatives against key biological targets.
Docking scores, typically represented as binding energy (in kcal/mol), indicate the binding
affinity of the ligand to the receptor, with more negative values suggesting stronger binding.
Experimental data, such as IC50 values (the concentration of an inhibitor required to reduce
the activity of a biological target by 50%), are also included where available to correlate
computational predictions with in vitro activity.

Anticancer Targets
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,
the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Dual
inhibition of VEGFR-2 and other receptor tyrosine kinases like c-Met is a promising anticancer

strategy.[3]
Docking Key
Compound/ .
L. Target Score IC50 (uM) Interacting Reference
Derivative .
(kcallmol) Residues
Compound
VEGFR-2 - 0.097 - [4]
12|
Sorafenib
VEGFR-2 - - - [3]
(Standard)
Compound
VEGFR-2 - 0.145 - [3]
11b
Compound
VEGFR-2 - 0.145 - [3]
5a
Compound
VEGFR-2 - 0.219 - [3]
8b
Compound
c-Met - 0.181 - [3]
11b
Staurosporin
c-Met - - - [3]
e (Standard)
Compound
. c-Met - 1.382 - [3]
a

Topoisomerase Il, PTEN, and NFkB are other crucial molecules in tumorigenesis that have
been targeted by benzoxazole derivatives.[5]
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Binding Key

Compound/De )
L. Target Energy Interacting Reference

rivative )

(kcal/mol) Residues
Compound 1f PTEN -8.2 - [5]
Compound le PTEN -8.1 - [5]
Thymoquinone PTEN -6.3 - [5]
Compound 1f Topoisomerase Il  -8.6 - [5]
Compound 1e Topoisomerase Il -8.5 - [5]
Thymoquinone Topoisomerase Il -7.1 - [5]
Compound 1f NFkB -7.2 - [5]
Compound 1e NFkB -7.0 - [5]
Thymoquinone NFkB -5.9 - [5]

Caspase-3 is a key executioner caspase in the apoptosis pathway. Inducing apoptosis in
cancer cells is a major goal of cancer therapy.

Compound/De . IC50 (pM) vs.
L. Target Docking Score Reference

rivative A549 cells
Compound 1a Caspase-3 Lowest 17.41 [6]
Compound 1b Caspase-3 - 20.50 [6]
Compound 2a Caspase-3 - 32.17 [6]
Compound 2b Caspase-3 - 31.13 [6]
Cisplatin

- - 19.65 [6]
(Standard)

Antimicrobial Targets
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InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a key

enzyme in the fatty acid elongation cycle, making it an effective antimicrobial target.[7] DNA

gyrase is another crucial bacterial enzyme involved in DNA replication.[8]

MIC (pg/mL)
Compound/De .
L. Target Docking Score  vs. M. Reference
rivative .
tuberculosis
Compound 3a InhA 8 [7]
Compound 3c InhA 8 [7]
Compound 3f InhA 8 [7]
Compound/Derivati Binding Energy
Target Reference
ve (kcal/mol)
Molecule 26 DNA Gyrase -6.687 [9]
Molecule 14 DNA Gyrase -6.463 [9]
Molecule 13 DNA Gyrase -6.414 [9]
Molecule 10 DNA Gyrase -6.389 [9]
Molecule 3 DNA Gyrase -6.388 [9]
Ciprofloxacin
DNA Gyrase -6.092 [9]

(Standard)

Neurological Targets

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuUuChE) inhibitors are used in the

treatment of Alzheimer's disease.[10]
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Compound/Derivati

ve Target IC50 (uM) Reference
Analogue 11 AChE 0.90 [10]
Analogue 18 AChE 1.20 [10]
Donepezil (Standard) AChE 0.016 [10]
Analogue 11 BuChE 1.10 [10]
Analogue 18 BuChE 2.10 [10]
Donepezil (Standard) BuChE 4.5 [10]

Experimental Protocols

The following is a generalized methodology for the molecular docking studies cited in this
guide, based on common practices in the field.

1. Software and Resources:

» Molecular Docking Software: AutoDock Vina, Maestro (Schrodinger), Molegro Virtual Docker.
[11]

 Visualization Software: UCSF Chimera, Discovery Studio.[11]
o Protein Data Bank (PDB): Protein crystal structures are retrieved from the RCSB PDB.
2. Ligand and Receptor Preparation:

e Ligand Preparation: The 3D structures of the benzoxazole derivatives are sketched using
software like ChemSketch and optimized using force fields like UFF.[12]

o Receptor Preparation: The downloaded protein structure is prepared by removing water
molecules, adding polar hydrogens, and assigning charges (e.g., Kollman and Gasteiger
charges).[12]

3. Docking Simulation:
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o Agrid box is defined around the active site of the target protein to specify the search space
for the docking algorithm.

e The docking software then explores different conformations and orientations of the ligand
within the defined active site, calculating the binding energy for each pose.

e The pose with the lowest binding energy is typically considered the most favorable binding
mode.

4. Analysis of Results:

¢ The interactions between the ligand and the protein, such as hydrogen bonds and
hydrophobic interactions, are analyzed to understand the binding mechanism.[1]

e The docking results are often correlated with experimental data (e.g., IC50 values) to
validate the computational model.

Visualizing Molecular Interactions and Pathways

The following diagrams illustrate key signaling pathways targeted by benzoxazole inhibitors
and a typical workflow for molecular docking studies.
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A typical workflow for a molecular docking study.
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Simplified VEGFR-2 signaling pathway and its inhibition.
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Role of Caspase-3 in apoptosis induction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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